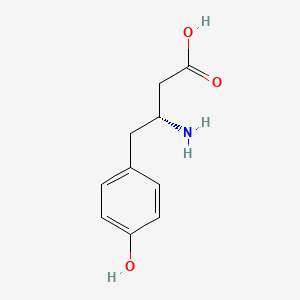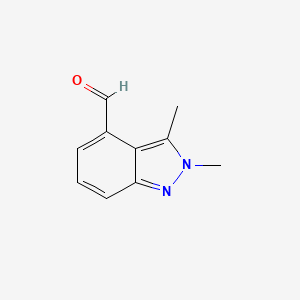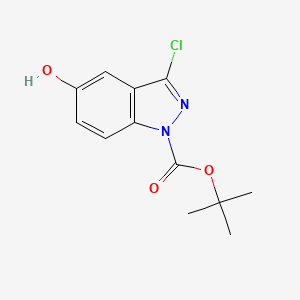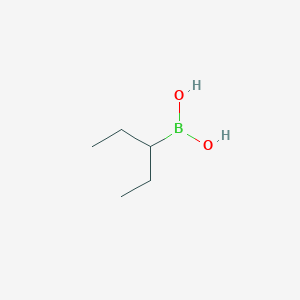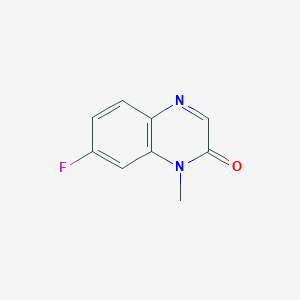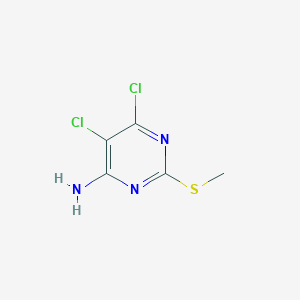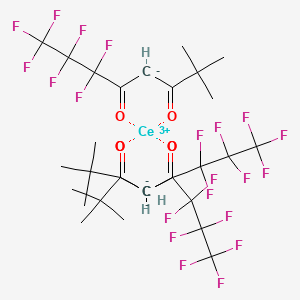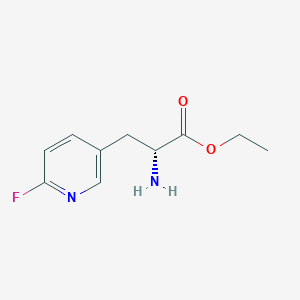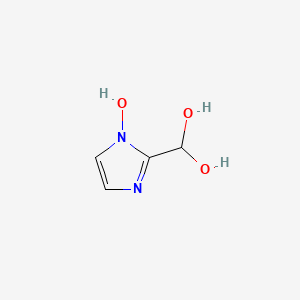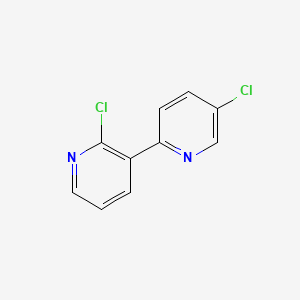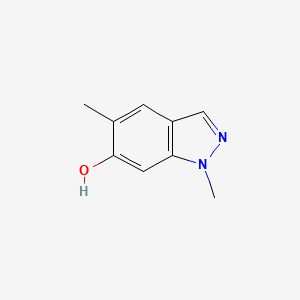
1-(6-Phenylpyridin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Phenylpyridin-2-yl)ethanol is an organic compound that belongs to the class of alcohols It features a pyridine ring substituted with a phenyl group at the 6-position and an ethanol group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(6-Phenylpyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-pyridinecarboxaldehyde to form the corresponding alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often conducted under high pressure and temperature, using catalysts such as palladium on carbon or Raney nickel to facilitate the reduction.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Phenylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: 1-(6-Phenylpyridin-2-yl)ethanone.
Reduction: 1-(6-Phenylpyridin-2-yl)ethane.
Substitution: 1-(6-Phenylpyridin-2-yl)ethyl chloride or bromide.
Aplicaciones Científicas De Investigación
1-(6-Phenylpyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mecanismo De Acción
The mechanism of action of 1-(6-Phenylpyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(6-Phenylpyridin-2-yl)ethanol can be compared with other similar compounds, such as:
2-Phenylethanol: A simple aromatic alcohol with a similar structure but lacking the pyridine ring.
6-Phenyl-2-pyridinol: A compound with a hydroxyl group directly attached to the pyridine ring.
1-(6-Phenylpyridin-2-yl)ethanone: The oxidized form of this compound.
Uniqueness: The presence of both the phenyl and pyridine rings in this compound imparts unique chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and form coordination complexes distinguishes it from simpler alcohols and pyridine derivatives.
Propiedades
Fórmula molecular |
C13H13NO |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1-(6-phenylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C13H13NO/c1-10(15)12-8-5-9-13(14-12)11-6-3-2-4-7-11/h2-10,15H,1H3 |
Clave InChI |
RWHSHQHGXOKKCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC(=N1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
![4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13122299.png)
![7,18-di(quinolin-8-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13122301.png)
